3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the sec-butoxymethyl group via alkylation reactions.
- Incorporation of the 2,2-difluoroethyl group through nucleophilic substitution.
- Sulfonylation to introduce the sulfonyl chloride functional group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions may produce various derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, pyrazole derivatives are often studied for their potential therapeutic properties. This compound may be investigated for its activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
- 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonic acid
- 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonate
Uniqueness
The uniqueness of 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(butan-2-yloxymethyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF2N2O3S/c1-3-7(2)18-6-8-9(19(11,16)17)4-15(14-8)5-10(12)13/h4,7,10H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYCVCKFTYOFAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1S(=O)(=O)Cl)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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